molecular formula C25H27N3O6 B2460488 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,5-diethoxy-4-morpholin-4-ylphenyl)prop-2-enamide CAS No. 750613-06-0

3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,5-diethoxy-4-morpholin-4-ylphenyl)prop-2-enamide

Cat. No.: B2460488
CAS No.: 750613-06-0
M. Wt: 465.506
InChI Key: KTVOJCKTEMULPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,5-diethoxy-4-morpholin-4-ylphenyl)prop-2-enamide is a complex organic compound that features a benzodioxole ring, a cyano group, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,5-diethoxy-4-morpholin-4-ylphenyl)prop-2-enamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxole Ring: This can be achieved through a cyclization reaction involving catechol and formaldehyde.

    Introduction of the Cyano Group: This step often involves the use of cyanogen bromide or similar reagents.

    Attachment of the Morpholine Moiety: This can be done through a nucleophilic substitution reaction using morpholine and an appropriate leaving group.

    Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired product under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,5-diethoxy-4-morpholin-4-ylphenyl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized under specific conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The morpholine moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring can lead to the formation of quinones, while reduction of the cyano group can yield primary amines.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,5-diethoxy-4-morpholin-4-ylphenyl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.

    Material Science: The compound can be used in the development of new materials with unique properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,5-diethoxy-4-morpholin-4-ylphenyl)prop-2-enamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to and inhibit the activity of certain enzymes or receptors, thereby exerting its therapeutic effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,5-diethoxy-4-morpholin-4-ylphenyl)prop-2-enamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the cyano group, morpholine moiety, and benzodioxole ring makes it a versatile compound for various applications.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,5-diethoxy-4-morpholin-4-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O6/c1-3-31-22-14-20(28-7-9-30-10-8-28)23(32-4-2)13-19(22)27-25(29)18(15-26)11-17-5-6-21-24(12-17)34-16-33-21/h5-6,11-14H,3-4,7-10,16H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVOJCKTEMULPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1NC(=O)C(=CC2=CC3=C(C=C2)OCO3)C#N)OCC)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.